Sedoheptulose 7-phosphate

Catalog No.
S597017
CAS No.
2646-35-7
M.F
C7H15O10P
M. Wt
290.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sedoheptulose 7-phosphate

CAS Number

2646-35-7

Product Name

Sedoheptulose 7-phosphate

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate

Molecular Formula

C7H15O10P

Molecular Weight

290.16 g/mol

InChI

InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16)/t4-,5-,6-,7+/m1/s1

InChI Key

JDTUMPKOJBQPKX-GBNDHIKLSA-N

SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O

Synonyms

heptulose-7-phosphate, sedoheptulose 7-phosphate

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)OP(=O)(O)O

Role in the Pentose Phosphate Pathway

S7P is formed from other sugar phosphates through the action of the enzyme transketolase in the PPP . Subsequently, it serves as a substrate for transaldolase, another key enzyme in the pathway . This intricate pathway generates not only ribose-5-phosphate, a precursor for nucleotide and nucleic acid biosynthesis, but also NADPH, a crucial reducing agent employed in numerous cellular processes, including:

  • Fatty acid synthesis: NADPH is essential for the reduction reactions involved in fatty acid biosynthesis .
  • Antioxidant defense: NADPH plays a critical role in the regeneration of reduced glutathione (GSH), a vital antioxidant that protects cells from oxidative stress .
  • Steroidogenesis: The synthesis of steroid hormones like cholesterol also utilizes NADPH as a reducing agent .

S7P as a Potential Biomarker

Given its pivotal role in the PPP and its association with NADPH generation, S7P holds promise as a potential biomarker for various medical conditions. Researchers are exploring the potential of S7P levels as indicators for:

  • Cancer: Altered PPP activity and S7P levels have been observed in certain cancers . Understanding the link between S7P and cancer development and progression could pave the way for novel diagnostic and therapeutic strategies.
  • Neurodegenerative diseases: Studies suggest potential connections between S7P metabolism and neurodegenerative diseases like Alzheimer's and Parkinson's . Investigating these connections could offer insights into disease mechanisms and potential therapeutic targets.

While research in these areas is ongoing, the potential of S7P as a biomarker requires further investigation and validation.

S7P in Metabolic Engineering

Understanding the regulation and manipulation of S7P levels within the PPP holds significance in the field of metabolic engineering. This field aims to modify metabolic pathways for various purposes, including the production of valuable bioproducts. Researchers are exploring strategies to:

  • Enhance the production of desired metabolites: By manipulating S7P levels and PPP activity, researchers aim to improve the production of specific metabolites, such as nucleotides or specific amino acids, for industrial or pharmaceutical applications .
  • Engineer microbial strains for improved functionality: Modifying S7P metabolism in microorganisms could lead to the development of strains with enhanced capabilities, such as increased tolerance to stress or improved production of biofuels .

D-Sedoheptulose 7-phosphate is a ketoheptose phosphate with the molecular formula C7H15O10PC_7H_{15}O_{10}P and a molecular weight of approximately 290.161 g/mol. It is primarily recognized as an intermediate in the pentose phosphate pathway, a crucial metabolic pathway that generates NADPH and ribose-5-phosphate, essential for nucleic acid synthesis and cellular redox balance. D-Sedoheptulose 7-phosphate is formed through the action of transketolase and is subsequently converted by transaldolase into other metabolites .

Within the PPP, S7P acts as a metabolic branchpoint. It can either be utilized for ribose synthesis or channeled towards generating NADPH through further enzymatic conversions []. The specific pathway taken depends on the cell's current metabolic needs.

  • Ribose synthesis: S7P is converted to ribose-5-phosphate through a series of enzymatic steps, ultimately providing the sugar backbone for nucleotide and nucleic acid production.
  • NADPH generation: S7P can be isomerized to form ribulose-5-phosphate, which then enters a series of reactions within the PPP to generate NADPH, a crucial reducing agent for various cellular processes [].

  • Formation: It is synthesized from sedoheptulose and adenosine triphosphate (ATP) via the enzyme sedoheptulokinase, producing adenosine diphosphate (ADP) alongside D-sedoheptulose 7-phosphate .
  • Degradation: The compound can be acted upon by transaldolase, which catalyzes its conversion into other sugars, playing a pivotal role in carbohydrate metabolism .
  • Interconversion: D-Sedoheptulose 7-phosphate can also be transformed into D-glycero-D-manno-heptose 7-phosphate through the action of isomerases, further diversifying its metabolic roles .

D-Sedoheptulose 7-phosphate is integral to various biological processes:

  • Nucleotide Synthesis: It contributes to the formation of ribose residues necessary for nucleotide and nucleic acid biosynthesis, which are vital for cellular functions and replication .
  • Redox Reactions: The compound plays a significant role in generating NADPH, which is crucial for reductive biosynthesis and managing oxidative stress within cells .
  • Metabolic Disorders: Elevated levels of D-sedoheptulose 7-phosphate have been observed in individuals with transaldolase deficiencies, highlighting its importance in metabolic health .

The synthesis of D-sedoheptulose 7-phosphate can be accomplished through enzymatic pathways:

  • Enzymatic Synthesis: Using sedoheptulose and ATP, the enzyme sedoheptulokinase catalyzes the formation of D-sedoheptulose 7-phosphate .
  • Hydrolysis Reaction: Sedoheptulose 1,7-bisphosphate can also be hydrolyzed by sedoheptulose-bisphosphatase to yield D-sedoheptulose 7-phosphate and inorganic phosphate .

D-Sedoheptulose 7-phosphate has several applications in research and biotechnology:

  • Metabolic Studies: It serves as a critical marker in studies investigating the pentose phosphate pathway and its implications in various metabolic disorders.
  • Biochemical Research: Due to its role in nucleotide synthesis, it is utilized in research focused on genetic material replication and repair mechanisms.
  • Potential Therapeutics: Understanding its metabolic pathways may lead to therapeutic interventions for conditions related to metabolic dysregulation.

D-Sedoheptulose 7-phosphate shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
SedoheptuloseC₇H₁₄O₇A precursor to D-sedoheptulose 7-phosphate; involved in carbohydrate metabolism.
3-Deoxy-D-arabino-heptulosonic acid 7-phosphateC₇H₁₃O₇PAn intermediate in shikimic acid biosynthesis; structurally similar but functions primarily in aromatic amino acid synthesis.
D-Glycero-D-manno-heptose 7-phosphateC₇H₁₅O₈PAn isomer of D-sedoheptulose 7-phosphate; involved in lipopolysaccharide biosynthesis.

Uniqueness of D-Sedoheptulose 7-Phosphate

D-sedoheptulose 7-phosphate's unique role as an intermediate specifically within the pentose phosphate pathway distinguishes it from other heptose phosphates. Its dual function in both generating NADPH and contributing to nucleotide synthesis underscores its significance in cellular metabolism. Moreover, its involvement in specific metabolic disorders highlights its potential as a biomarker for certain genetic conditions.

XLogP3

-5

Wikipedia

Sedoheptulose 7-phosphate

Dates

Modify: 2023-08-15

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